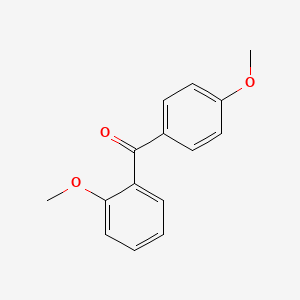

2,4'-Dimethoxybenzophenone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-methoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWJLMQOKZOTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280330 | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-69-4 | |

| Record name | 5449-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Benzophenone Derivatives in Scholarly Inquiry

Benzophenone (B1666685) derivatives represent a broad and structurally diverse class of organic compounds with applications spanning numerous scientific fields. The versatility of the benzophenone framework has enabled the development of a multitude of derivatives tailored for specific functions.

In medicinal chemistry, the benzophenone scaffold is a recognized pharmacophore, appearing in various compounds with significant biological activities. Research has demonstrated their potential as anticancer, anti-inflammatory, and antiviral agents. rsc.orgnih.gov For instance, certain derivatives have been synthesized and shown to possess potent inhibitory activity against HIV-1 reverse transcriptase. nih.govacs.org The substitution pattern on the aromatic rings plays a crucial role in determining the biological efficacy; for example, halogen substitutions at the para-positions have been linked to notable anti-inflammatory profiles.

In the realm of materials science, benzophenones are highly valued as photoinitiators for polymerization processes due to their photochemical properties. ontosight.ai Their ability to absorb UV light and generate reactive species makes them essential components in coatings, adhesives, and 3D printing technologies. Furthermore, benzophenone-based molecules have been extensively investigated for their use in organic electronics. They serve as building blocks for host materials and emitters in OLEDs. mdpi.com The thermal stability of these derivatives, with decomposition temperatures often ranging from 277 °C to as high as 497 °C, makes them suitable for the fabrication of durable electronic devices. mdpi.com

Significance of Methoxylated Benzophenones in Modern Chemical Science

The introduction of methoxy (B1213986) (-OCH3) groups onto the benzophenone (B1666685) skeleton significantly modifies the compound's physicochemical properties, leading to a wide range of applications in modern chemical science. These methoxy substituents can influence the electronic nature, photophysical behavior, and biological interactions of the parent molecule.

The position and number of methoxy groups can alter the UV absorption characteristics of the benzophenone derivative. For example, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) is a widely used UV absorber in sunscreens and as a photostabilizer in plastics, where it protects materials from UV-induced degradation. chemimpex.com The methoxy groups, in conjunction with hydroxyl groups, enhance the molecule's ability to dissipate absorbed UV energy harmlessly. In the context of materials science, methoxy-substituted benzophenones have been used in the development of OLEDs, where they can influence the emission color and device efficiency. mdpi.compreprints.org The kinetics of photoreduction reactions involving benzophenone derivatives are also notably dependent on ring substitution, with methoxy groups affecting the stability of the resulting ketyl radicals. acs.orgnih.gov

Furthermore, methoxylated benzophenones serve as important intermediates in organic synthesis. For instance, 4,4'-dimethoxybenzophenone (B177193) is used as a chemical intermediate in the production of certain polymers. biosynth.com The presence of the methoxy group can direct further chemical transformations on the aromatic rings, allowing for the construction of more complex molecular architectures.

Below is a data table comparing properties of selected methoxylated benzophenones.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 131-54-4 | C15H14O5 | 274.27 | UV Absorber, Photostabilizer chemimpex.com |

| 4,4'-Dimethoxybenzophenone | 90-96-0 | C15H14O3 | 242.27 | Polymer Intermediate biosynth.com |

| 4-Methoxybenzophenone | 611-94-9 | C14H12O2 | 212.24 | Photoinitiator, Synthetic Intermediate |

| 4-Fluoro-4′-methoxybenzophenone | 345-89-1 | C14H11FO2 | 230.23 | Photocatalyst ossila.com |

Photochemical Reactivity and Energy Transfer Processes

Investigation of Photoreduction Pathways for Dimethoxybenzophenones

The photoreduction of dimethoxybenzophenones is a competing reaction pathway that can occur during photochemical processes. In the context of 4,4'-Dimethoxybenzophenone (B177193) (DMBP) mediated reactions, its susceptibility to photoreduction is highly dependent on the specific reaction conditions, including the substrates present and the reactor type.

In certain DMBP-mediated photodecarboxylation reactions, such as the conversion of N-phthaloylglycine to N-methylphthalimide in acetonitrile (B52724), the DMBP mediator remains unchanged. Under these conditions, neither photoreduction nor photopinacolization products are detectable in the reaction mixture. beilstein-journals.orgnih.gov This suggests that when DMBP acts as an efficient photosensitizer for a willing substrate, its own reduction is minimized.

However, under different circumstances, photoreduction becomes a more significant process. For instance, during the photodecarboxylative addition of potassium 2-(methylthio)acetate to N-methylphthalimide in a batch reactor, a substantial portion of the DMBP undergoes photoreduction. nih.gov Similarly, the photobenzylation of N-methylphthalimide under batch conditions resulted in approximately 10% photoreduction of the DMBP mediator. beilstein-journals.orgnih.gov Notably, conducting these same reactions in a microflow reactor suppressed the decomposition of the DMBP mediator, highlighting the influence of reactor technology on reaction pathways. beilstein-journals.orgnih.gov The shorter path length and residence times in microreactors likely remove products from the irradiated zone before they can participate in secondary reactions like the photoreduction of the sensitizer (B1316253).

Electron Transfer Mechanisms in Excited States of Dimethoxybenzophenones

Studies utilizing nanosecond-picosecond two-color two-laser flash photolysis on 4,4'-dimethoxybenzophenone (DMBP) have revealed complex electron transfer (ELT) mechanisms involving its ketyl radical intermediate (1H•) in the excited state. nih.govacs.org These investigations show that upon formation and subsequent excitation, the ketyl radical can initiate dual pathways for electron transfer. nih.gov

Two distinct intermolecular electron transfer pathways have been identified originating from the excited state of the DMBP ketyl radical [1H•(D₁)] to a ground-state DMBP molecule [1(S₀)] in 2-methyltetrahydrofuran (B130290) (MTHF). nih.govacs.org

Pathway I (Two-Photon Ionization): This pathway involves the two-photon ionization of the excited ketyl radical. An electron is ejected and subsequently solvated. This solvated electron is then rapidly trapped by a ground-state DMBP molecule, leading to the formation of the 4,4'-dimethoxybenzophenone radical anion (1•⁻). nih.govacs.org

Pathway II (Direct Electron Transfer): The second pathway is a direct electron transfer from the excited ketyl radical [1H•(D₁)] to a ground-state DMBP molecule [1(S₀)]. This process results in the formation of the bis(4-methoxyphenyl)methanol cation (1H⁺) and the DMBP radical anion (1•⁻). nih.govacs.org

The second intermolecular pathway is characterized as a self-quenching-like electron transfer phenomenon. nih.govacs.org In this mechanism, the excited ketyl radical is "quenched" by a ground-state molecule of its parent compound, DMBP. nih.gov This interaction facilitates the electron transfer. The rate constant for this self-quenching process was determined from fluorescence quenching experiments to be 1.0 x 10¹⁰ M⁻¹ s⁻¹, a value that approaches the diffusion-controlled limit in MTHF, indicating a highly efficient process. nih.govacs.org This mechanism has been analyzed and discussed based on Marcus's electron transfer theory. nih.gov

Photodecarboxylation Reactions Mediated by Dimethoxybenzophenones

4,4'-Dimethoxybenzophenone is an effective photocatalyst for photodecarboxylation reactions, particularly because it absorbs readily in the UVA region of the spectrum. beilstein-journals.org It is frequently used to mediate reactions involving phthalimides, where it facilitates both intramolecular and intermolecular transformations. nih.govnih.govdoaj.org

An example of DMBP-mediated intramolecular photodecarboxylation is the cyclization of potassium phthaloyl-γ-aminobutyrate. In this reaction, the molecule undergoes a light-induced decarboxylation followed by an intramolecular ring closure to form a polycyclic product. Research comparing reaction conditions has shown that microflow reactors can achieve higher conversion rates compared to traditional batch systems. researchgate.net

| Reactor Type | Irradiation Time (min) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| Batch Reactor | 60 | 50 | 29 |

| Microflow Reactor | 60 | 70 | Not Determined |

DMBP also mediates a variety of intermolecular photodecarboxylation reactions. These reactions can be used to form new carbon-carbon bonds or to achieve a formal exchange of a carboxyl group for a hydrogen atom.

A model transformation is the α-photodecarboxylation of N-phthaloylglycine, which results in the formation of N-methylphthalimide. beilstein-journals.orgnih.gov This reaction proceeds to complete conversion in both batch and microreactor setups after one hour of irradiation. beilstein-journals.orgnih.gov

| Reactor Type | Irradiation Time (h) | Conversion (%) |

|---|---|---|

| Batch Reactor | 1 | 100 |

| Microflow Reactor | 1 | 100 |

Another powerful application is the photodecarboxylative addition of carboxylates to phthalimides, which serves as an alternative to Grignard additions. For example, DMBP mediates the reaction of N-methylphthalimide and potassium phenylacetate (B1230308) to produce a benzylated product. researchgate.net Studies have shown that this transformation is not only efficient but also demonstrates higher selectivity and less degradation of the photocatalyst when performed under microflow conditions compared to batch processing. nih.gov

| Reactor Type | Irradiation Time (h) | Conversion (%) | Notes |

|---|---|---|---|

| Batch Reactor | 1 | 98 | ~10% photoreduction of DMBP observed |

| Microflow Reactor | 1 | 96 | No decomposition of DMBP observed |

Applications of Dimethoxybenzophenones as Photocatalysts in Organic Transformations

Dimethoxybenzophenone (B8647296) derivatives have emerged as effective photocatalysts in a variety of organic transformations, primarily due to their ability to absorb UV light and transfer energy to other molecules, thereby initiating chemical reactions. These compounds are particularly valued in processes where direct excitation of the reactants is inefficient or leads to undesirable side reactions. Organic dyes and other compounds, such as dimethoxybenzophenones, can be fine-tuned in their photoredox properties through rational design and synthesis, offering an advantage over many inorganic photocatalysts. scispace.com

One notable application of dimethoxybenzophenones is in photodecarboxylation reactions. For instance, 4,4'-dimethoxybenzophenone (DMBP) has been successfully employed as a sensitizer in both batch and microflow reactors. nih.govbeilstein-journals.org The use of DMBP allows for the utilization of UVA irradiation instead of the higher-energy UVB, which is advantageous from a technical standpoint, especially with the increasing use of LED light sources. nih.gov In these reactions, the dimethoxybenzophenone absorbs a photon and transitions to an excited triplet state. This excited state can then transfer its energy to a suitable substrate, such as a phthaloyl glycine, initiating a decarboxylation process. nih.gov

The application of organic dyes as photoredox catalysts has unlocked new avenues for generating reactive intermediates in synthesis. beilstein-journals.org These photocatalysts can participate in either an oxidative or a reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst donates an electron to an acceptor, forming a radical anion and the oxidized photocatalyst. Conversely, in a reductive quenching cycle, the excited photocatalyst accepts an electron from a donor, resulting in a radical cation and the reduced form of the photocatalyst. beilstein-journals.org This versatility allows for a broad range of chemical transformations.

While much of the specific research has highlighted 4,4'-dimethoxybenzophenone, the underlying photochemical principles are applicable to other isomers such as 2,4'-dimethoxybenzophenone. The positioning of the methoxy (B1213986) groups can influence the photophysical properties, including the energy of the excited states and the efficiency of intersystem crossing, which in turn affects their performance as photocatalysts. Research in the broader field of photocatalysis continues to explore how structural modifications to organic dyes and sensitizers can be used to control reaction pathways and improve yields in organic synthesis. scispace.combeilstein-journals.org

Photochemical Processes in Polymeric Systems Incorporating Dimethoxybenzophenone Derivatives

The incorporation of dimethoxybenzophenone derivatives into polymeric systems is a key strategy for modulating the photochemical properties and stability of materials. These derivatives can act as photostabilizers, preventing degradation from UV exposure, or as photoinitiators for crosslinking reactions. columbia.educhemimpex.com The photochemical processes within these polymer systems are complex and depend on the structure of the benzophenone (B1666685) derivative, the nature of the polymer matrix, and the reaction environment.

A study on a copolymer of 2-hydroxy-3-allyl-4,4'-dimethoxybenzophenone and methyl methacrylate (B99206) (MMA) provides insight into these processes. acs.org In this system, the benzophenone derivative is covalently bound to the polymer chain. Upon exposure to UV radiation, the benzophenone chromophore can undergo excitation. The subsequent decay of this excited state can proceed through various pathways, including energy transfer to the polymer matrix, leading to degradation, or through non-radiative decay pathways that dissipate the energy as heat, thus protecting the polymer. The specific photochemical behavior is influenced by the polarity of the polymer matrix; for example, an increase in solvent or matrix polarity can shift the reactive n-π* triplet state to a less reactive π-π* or charge-transfer state. nih.gov

Benzophenone and its derivatives are widely utilized as photocross-linkers, either as additives or as pendent chromophores incorporated into the polymer side chains. nih.gov The fundamental mechanism involves the photo-excited benzophenone (in its triplet state) abstracting a hydrogen atom from a nearby polymer chain. This process generates two radicals: a ketyl radical on the benzophenone and a macroradical on the polymer. The recombination of these macroradicals leads to the formation of cross-links, which can significantly alter the material's properties, such as increasing its molecular weight and forming a gel. columbia.edu

The efficiency of these photochemical processes is a critical area of study. For instance, the kinetics of benzophenone-initiated photocross-linking have been investigated in zwitterionic copolymers. nih.gov Such studies are crucial for designing polymer systems with tailored responses to light, which has broad applications in areas like the development of self-healing coatings, materials for wound healing, and the micro-patterning of surfaces. columbia.edu The ability to control photochemical reactions in polymeric systems through the incorporation of specific derivatives like dimethoxybenzophenones is a powerful tool in advanced materials science. rsc.org

Microphotochemistry for Enhanced Photochemical Synthesis

Microphotochemistry, which combines the principles of microfluidics and photochemistry, has emerged as a powerful tool for enhancing the efficiency and selectivity of photochemical reactions. nih.gov The use of microreactors offers significant advantages over traditional batch reactors, particularly for photochemical syntheses involving sensitizers like dimethoxybenzophenones. beilstein-journals.orgnih.gov

One of the primary advantages of microflow reactors is their high surface-area-to-volume ratio. researchgate.net This characteristic allows for more uniform irradiation of the reaction mixture, even for concentrated or strongly absorbing solutions, which is often a challenge in larger batch reactors. nih.gov This improved light penetration can lead to higher conversion rates and better product yields. For example, in the 4,4'-dimethoxybenzophenone mediated photodecarboxylation of phthaloylglycine, a microflow reactor demonstrated higher efficiency in some respects compared to a conventional Rayonet reactor. nih.gov

The precise control over reaction conditions afforded by microreactors is another key benefit. nih.gov Parameters such as residence time, temperature, and light intensity can be accurately managed, leading to improved selectivity and reduced formation of byproducts. nih.gov In several investigated cases of photodecarboxylation reactions involving phthalimides sensitized by 4,4'-dimethoxybenzophenone, reactions carried out in a microflow setup showed superior performance in terms of conversion rates and isolated yields when compared to analogous batch reactions. beilstein-journals.org The flow design of these devices helps to quickly remove products from the irradiated zone, which can prevent secondary photochemical reactions and degradation. researchgate.net

The table below presents a comparison of key parameters for a batch reactor versus a microreactor used in photodecarboxylation reactions, illustrating the physical advantages of the micro-scale setup. researchgate.net

Table 1: Comparison of Batch and Microreactor Parameters

| Parameter | Batch Reactor (Schlenk tube) | Microreactor (Dwell device) |

|---|---|---|

| Volume | 50 - 100 mL | Varies (smaller scale) |

| Irradiated Area-to-Volume Ratio | Lower | 1369 m²/m³ (5 to 8 times larger than batch) |

| Path Length | Larger | Shorter |

| Irradiation | Less uniform | More uniform |

The development of microphotochemistry has paved the way for more efficient and sustainable chemical synthesis. nih.gov As the technology continues to advance, it is expected to find broader applications in areas such as drug discovery, reaction optimization, and the production of fine chemicals. nih.gov

Biological Activities and Molecular Mechanisms of Action for Dimethoxybenzophenones

Antioxidant Activities and Cellular Protection Mechanisms

There is currently no available scientific literature detailing the specific antioxidant activities of 2,4'-Dimethoxybenzophenone. Studies on other benzophenone (B1666685) derivatives, such as those with hydroxyl groups, have explored their potential as antioxidants, but these findings cannot be directly attributed to the 2,4'-dimethoxy variant. nih.gov Consequently, the cellular protection mechanisms related to any antioxidant properties of this compound remain uninvestigated.

Cytotoxic Effects on Cancer Cell Lines

Specific studies on the cytotoxic effects of this compound on cancer cell lines have not been identified in the reviewed literature. While various substituted benzophenones and related chalcones have been synthesized and evaluated for their anticancer properties, data on this compound is not present in these reports. scielo.brnih.gov

Induction of Apoptosis in Cancer Cells

There is no direct evidence or published research to suggest that this compound induces apoptosis in cancer cells. Investigations into the apoptotic effects of other benzophenone derivatives, such as 2,4',6-trihydroxy-4-methoxybenzophenone, have been conducted, but similar studies on this compound are absent. nih.gov

Modulation of DNA Repair Mechanisms

There is no available research on the modulation of DNA repair mechanisms by this compound. The intricate processes of DNA repair, including pathways like non-homologous end joining and homologous recombination, have been studied in the context of various chemical compounds, but not in relation to this compound. nih.gov

Antimicrobial and Antifungal Efficacy

No studies have been published detailing the antimicrobial or antifungal efficacy of this compound. While other benzophenone derivatives, such as 2,2',4-trihydroxybenzophenone, have been assessed for their activity against bacterial pathogens, and other related compounds have been tested against fungal strains, the specific antimicrobial and antifungal properties of this compound have not been reported. mdpi.comfrontiersin.org

Antiviral Properties (e.g., against Herpes Simplex Virus)

There is a lack of published scientific data concerning the antiviral properties of this compound, including any activity against the Herpes Simplex Virus. Research into antiviral compounds, including those from natural sources, has identified various molecules with antiherpetic activity, but this compound is not among them. mdpi.comnih.gov

Anti-inflammatory Investigations

Research into the anti-inflammatory potential of benzophenone derivatives has identified promising activity in structures related to this compound. A study focused on novel carboxamide and thioamide derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone (B1245722) revealed significant anti-inflammatory effects. nih.gov These compounds were evaluated using the carrageenan-induced footpad edema assay in rats, a standard model for acute inflammation.

All synthesized compounds demonstrated anti-inflammatory activity at a dose of 30 mg/kg, with edema inhibition ranging from 52% to 67%. nih.gov Notably, derivatives with specific substitutions, such as dichloro and fluoro groups, exhibited more potent activity than the standard drug used for comparison in the study. nih.gov This suggests that the (2,4-dimethoxyphenyl)methanone core is a viable scaffold for developing new anti-inflammatory agents.

Another study on various substituted benzophenone analogues also confirmed their efficacy as orally active anti-inflammatory agents. researchgate.net In the carrageenan-induced footpad edema assay, these analogues showed noteworthy anti-inflammatory activity. researchgate.net Furthermore, in an air-pouch test, some of the analogues were found to reduce the total number of leukocytes in the exudate, which points to an inhibition of prostaglandin (B15479496) production as a potential mechanism of action. researchgate.net

While these studies were not conducted on this compound itself, the findings for closely related analogues, particularly those containing the 2,4-dimethoxy phenyl moiety, strongly suggest that this compound warrants investigation for its anti-inflammatory properties.

Table 1: Anti-inflammatory Activity of (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone Derivatives An interactive data table will be displayed here in the final output.

| Compound Type | Substituent | Edema Inhibition (%) at 30 mg/kg |

|---|---|---|

| Carboxamide | Dichloro | >60% |

| Carboxamide | Fluoro | >60% |

| Thioamide | Dichloro | >60% |

| Thioamide | Fluoro | >60% |

| Various | - | 52-67% |

Data sourced from a study on novel derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

The relationship between the chemical structure of benzophenone derivatives and their biological activity is crucial for designing more potent anti-inflammatory compounds. Studies on various analogues provide insights into the structural features that influence their efficacy.

For derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone, the introduction of different functional groups at the N-terminal of a linked piperidine (B6355638) nucleus led to variations in anti-inflammatory potency. nih.gov The research highlighted that carboxamide and thioamide derivatives, particularly those with dichloro and fluoro substitutions, were the most active, indicating that these groups contribute significantly to the anti-inflammatory effect. nih.gov

Another study involving a series of novel benzophenone derivatives containing a thiazole (B1198619) nucleus investigated their effect on cyclooxygenase (COX) isoenzymes. The analysis suggested that the absence of a methoxy (B1213986) group at the C4' position (C4'-OCH3) on the benzophenone structure is strongly related to the inhibition of prostaglandin production. nih.gov This finding is particularly relevant to this compound, as it possesses a methoxy group at this exact position, which, according to this specific study's model, might negatively influence its activity against prostaglandin production.

Conversely, research on a different series of aminobenzophenones identified the carbonyl group of the benzophenone core as a key interaction point. nih.gov Molecular modeling suggested that this carbonyl group forms a favorable hydrogen bond with the NH of Met-109 in the p38 MAP kinase enzyme, which is a critical target in inflammatory pathways. nih.gov This interaction helps to position one of the phenyl rings (ring A) into a hydrophobic pocket of the enzyme. nih.gov This highlights the importance of the central carbonyl moiety in the benzophenone scaffold for binding to molecular targets.

The hydroxyl groups in the closely related compound 2,4'-dihydroxybenzophenone (B1584288) are also critical for its activity. These groups are involved in key interactions within the binding pocket of its molecular target. nih.gov For this compound, the presence of methoxy groups instead of hydroxyl groups would alter its hydrogen bonding capacity and steric profile, which would in turn influence its binding affinity and biological activity.

Elucidation of Molecular Targets and Mechanism of Action

The anti-inflammatory effects of benzophenone derivatives are attributed to their interaction with specific molecular targets within inflammatory signaling pathways. While the direct targets of this compound have not been specifically elucidated, studies on closely related compounds provide strong indications of its likely mechanisms of action.

A key molecular target for the analogue 2,4'-dihydroxybenzophenone (DHP) has been identified as the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex. nih.gov DHP is suggested to exert its anti-inflammatory effects by inhibiting the TLR4/MD2 signaling pathway. nih.gov This inhibition, in turn, reduces the production of mitochondrial reactive oxygen species (mtROS), which are key mediators in the inflammatory response induced by lipopolysaccharide (LPS). nih.gov The study showed that DHP downregulates pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12). nih.gov It also decreases the expression of myeloid differentiation primary response 88 (MyD88) and the phosphorylation of IL-1 receptor-associated protein kinase-4 (p-IRAK4) and nuclear factor-κB (NF-κB). nih.gov

Other research on different series of benzophenone derivatives points towards the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.gov Additionally, certain aminobenzophenones have been identified as potent and selective inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of inflammatory cytokines like IL-1β and TNF-α. nih.gov

Given these findings, it is plausible that this compound may exert anti-inflammatory effects by targeting one or more of these key proteins in inflammatory pathways, such as the TLR4/MD2 complex, COX enzymes, or p38 MAP kinase. The methoxy groups would modulate the binding affinity and selectivity for these targets compared to their hydroxylated or aminated counterparts.

Computational Docking Studies for Receptor Interactions

Computational docking studies are instrumental in predicting and understanding the interactions between small molecules like this compound and their biological targets at a molecular level.

For the closely related 2,4'-dihydroxybenzophenone (DHP), molecular docking analyses have been performed to investigate its binding to the TLR4/MD2 receptor complex. nih.gov These simulations predicted that DHP could bind to both mouse and human versions of the TLR4/MD2 complex. nih.gov The docking analysis demonstrated that DHP occupies the hydrophobic pocket of MD2, which is a crucial interaction for blocking the dimerization of TLR4 and subsequent downstream signaling. nih.gov A molecular dynamics simulation further confirmed that DHP forms a stable bond within this hydrophobic pocket. nih.gov

In a separate study on different benzophenone derivatives, molecular docking was used to demonstrate their inhibitory potential against COX isoenzymes. nih.gov These computational studies are valuable for rationalizing structure-activity relationships and guiding the design of more potent inhibitors. Similarly, molecular modeling was used to propose a model for the interaction of an aminobenzophenone compound with p38 MAP kinase. nih.gov The model highlighted a hydrogen bond between the benzophenone's carbonyl group and the NH of Met-109, anchoring the molecule in a hydrophobic pocket of the enzyme. nih.gov

Advanced Applications in Materials Science and Polymer Stabilization

Role as Ultraviolet Absorbers in Polymer Degradation Prevention

The primary function of 2,4'-Dimethoxybenzophenone in materials science is as a UV absorber. Polymers are susceptible to degradation upon exposure to UV radiation, which can lead to undesirable changes in their physical and chemical properties, such as discoloration, loss of strength, and embrittlement. This compound mitigates these effects by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer matrix from photodegradation.

Application in Coatings and Paints for UV Durability

Coatings and paints, especially those intended for outdoor use, are constantly exposed to sunlight and, consequently, to high levels of UV radiation. The incorporation of UV absorbers like this compound is crucial for maintaining the aesthetic and protective qualities of these coatings over extended periods. By preventing the photo-oxidation of the binder and pigments, these additives help to preserve the color, gloss, and integrity of the paint film.

The performance of a UV absorber in a coating is dependent on several factors, including its concentration, compatibility with the resin system, and its own photostability. Research on various benzophenone (B1666685) derivatives has shown their efficacy in a range of coating systems, including acrylics, polyurethanes, and polyesters. While specific performance data for this compound in coatings is limited, the general principles of UV absorption by benzophenones apply.

Table 1: General Properties of Benzophenone UV Absorbers in Coatings

| Property | Description |

| UV Absorption Range | Typically 290-400 nm (UVA and UVB) |

| Mechanism of Action | Absorption of UV radiation and dissipation as heat |

| Benefits | - Prevents color fading - Maintains gloss - Prevents cracking and chalking - Extends coating lifetime |

| Typical Concentration | 0.1% to 5.0% by weight of the binder |

Integration into Plastics for Enhanced UV Stability

Similar to coatings, plastics are vulnerable to UV degradation. The addition of UV absorbers is a common practice to enhance the weatherability and lifespan of plastic products. This compound can be compounded with various polymers, such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC), during the manufacturing process.

The effectiveness of a UV stabilizer in plastics is often evaluated through accelerated weathering tests, which simulate prolonged exposure to sunlight, temperature, and moisture. Key performance indicators include the retention of mechanical properties (e.g., tensile strength, impact resistance) and the stability of aesthetic properties (e.g., color, transparency). While specific weathering data for plastics stabilized with this compound is not widely published, the general efficacy of benzophenones in protecting a wide range of polymers is well-established.

Development of Polymeric Systems with Integrated Dimethoxybenzophenone (B8647296) Chromophores

A more advanced approach to polymer stabilization involves the chemical integration of the UV-absorbing chromophore, such as the dimethoxybenzophenone moiety, directly into the polymer backbone or as a pendant group. This method offers significant advantages over the simple addition of the UV absorber as an additive. Covalently bonding the chromophore to the polymer chain prevents its migration or leaching out of the material over time, ensuring permanent protection.

Research in this area has focused on the synthesis of monomers containing the benzophenone structure, which can then be polymerized or copolymerized to create self-stabilized polymers. For instance, vinyl-substituted benzophenones have been synthesized and incorporated into polymers like poly(methyl methacrylate) (PMMA). This approach leads to materials with inherent UV stability, which is particularly beneficial for applications requiring long-term performance and where the loss of additives is a concern. While specific studies on the synthesis of polymers with integrated this compound chromophores are not prominent in the available literature, this remains an active area of research for creating highly durable polymeric materials.

Utilization as Stabilizers in High-Performance Polymer Research

High-performance polymers, such as polyether ether ketone (PEEK) and polyphenylene sulfide (PPS), are used in demanding applications where they are exposed to extreme conditions, including high temperatures and intense radiation. While these polymers possess inherent stability, the addition of specialized stabilizers can further enhance their performance and extend their service life in harsh environments.

The role of UV absorbers like this compound in these high-performance systems is to provide an additional layer of protection against photodegradation, which can still occur even in these robust materials. The selection of a stabilizer for high-performance polymers requires careful consideration of its thermal stability, as it must withstand the high processing temperatures of these materials without degrading. Benzophenone derivatives with higher molecular weights and thermal stability are often preferred for such applications. Although specific research detailing the use of this compound in high-performance polymers is not extensively documented, the principles of photostabilization suggest its potential utility in this field, pending further investigation into its performance at elevated temperatures.

Environmental Behavior and Ecotoxicological Research

Environmental Fate and Distribution in Various Compartments (e.g., water, soil)

The environmental distribution of benzophenone (B1666685) derivatives is largely governed by their physicochemical properties, such as their lipophilic character (tendency to dissolve in fats, oils, and lipids). This characteristic suggests a potential for accumulation in organisms and sediment.

Water: Benzophenones are frequently detected in various water bodies. For instance, studies have found compounds like Benzophenone-3 (BP-3), Benzophenone-1 (BP-1), and Benzophenone-4 (BP-4) in groundwater and river water samples. Their presence is mainly attributed to their incomplete removal during wastewater treatment processes. While many benzophenones are not highly soluble in water, their constant introduction can lead to pseudo-persistent contamination.

Soil: The behavior of benzophenones in soil is influenced by factors such as soil organic matter content and pH. For a related compound, 2,4-dihydroxybenzophenone (B1670367), the log organic carbon-water partition coefficient (Koc) was determined to be 2.4 (Koc = 260) in wastewater treatment plant sludge. This value suggests moderate adsorption to soil and sediment particles. The compound's existence as an anion at certain pH levels can reduce this adsorption, potentially increasing its mobility in the soil and the risk of leaching into groundwater.

Degradation Pathways and Persistence in Environmental Systems

Benzophenones generally exhibit high stability in the environment, a quality desirable for their function as UV stabilizers. However, this stability contributes to their persistence as environmental pollutants.

Research on Benzophenone-3 (oxybenzone) has shown it to have a very long half-life in surface waters, estimated to be around 2.4 years. Another study reported only a 4% degradation of BP-3 after four weeks of irradiation in water. This persistence means that these compounds can remain in the environment for long periods, leading to prolonged exposure for aquatic and terrestrial organisms.

Microbial degradation is a key process in the breakdown of many organic pollutants. For the herbicide 2,4-D, a different type of compound but one whose environmental fate is extensively studied, microbial degradation is the major route of breakdown in soil. This process often involves the removal of side chains and cleavage of the aromatic ring structure. While specific microbial degradation pathways for 2,4'-Dimethoxybenzophenone are not documented, it is a plausible, though likely slow, degradation route for benzophenones in general.

Ecotoxicological Investigations on Aquatic and Terrestrial Organisms

The potential for adverse effects on non-target organisms is a primary concern with benzophenone contamination. Studies have revealed that various benzophenone derivatives can disrupt the endocrine systems of organisms and cause reproductive and developmental toxicity.

Acute toxicity studies have been conducted on several hydroxylated benzophenones, providing insight into their potential impact on aquatic life. The toxicity is typically measured by the concentration that affects 50% of a test population over a specific time (EC50 for effects like immobilization, LC50 for lethality).

For example, tests on the freshwater green algae Chlorella vulgaris and the crustacean Daphnia magna have yielded the following results for related compounds:

| Chemical Compound | Test Organism | Endpoint (Time) | Toxicity Value (mg/L) | Toxicity Level |

| 4,4'-dihydroxybenzophenone | C. vulgaris | 96 h-EC50 | 183.60 | Low |

| 4,4'-dihydroxybenzophenone | D. magna | 48 h-LC50 | 12.50 | Medium |

| 2,4,4'-trihydroxybenzophenone | C. vulgaris | 96 h-EC50 | 3.50 | High |

| 2,4,4'-trihydroxybenzophenone | D. magna | 48 h-LC50 | 3.74 | High |

Data sourced from PLOS ONE.

These data indicate that the toxicity of benzophenones can vary significantly based on their specific molecular structure, with some derivatives posing a high risk to aquatic organisms. The sensitivity also differs between species, with Daphnia magna showing greater sensitivity to 4,4'-dihydroxybenzophenone than C. vulgaris.

Phototransformation Processes in Aquatic Environments

While generally photostable, benzophenones can undergo transformation in aquatic environments when exposed to sunlight, a process known as phototransformation or photolysis. This process can be a significant degradation pathway.

For Benzophenone-3 (BP-3), phototransformation in surface waters is driven by several key processes:

Direct Photolysis: The direct absorption of UV light by the molecule, leading to its breakdown. The quantum yield for BP-3 photolysis is relatively low, indicating this is not always a rapid process.

Indirect Photolysis: Degradation initiated by reactive species present in the water, such as hydroxyl radicals (•OH) and triplet-excited dissolved organic matter (³CDOM*).

The dominant process depends on the water chemistry, particularly the concentration of dissolved organic carbon (DOC). Reaction with •OH tends to be more important in waters with low DOC, while reaction with ³CDOM* is more significant at high DOC levels. Direct photolysis is most relevant at intermediate DOC concentrations.

The transformation of BP-3 can lead to the formation of various intermediate products, including benzoic acid and benzaldehyde. Similarly, the photodegradation of 2,4-dihydroxybenzophenone (BP-1) can be accelerated by the formation of photoactive by-products. These transformation products can themselves have environmental impacts that may differ from the parent compound.

Q & A

Basic Research Questions

Q. What experimental techniques are used to determine the crystal structure and polymorphic forms of 2,4'-Dimethoxybenzophenone?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method for resolving crystal structures. For this compound, SCXRD at 100 K revealed a triclinic polymorph stabilized by intermolecular C–H⋯O hydrogen bonds and C–H⋯C interactions . Polymorph identification requires comparative analysis of unit cell parameters (e.g., monoclinic vs. triclinic symmetry) and packing motifs. Data collection with instruments like Bruker APEX2 and refinement via SHELXTL ensure accuracy. Thermal displacement parameters and bond-length deviations (e.g., mean C–C = 0.002 Å) further validate structural assignments .

Q. How is this compound synthesized, and what methods ensure high purity?

- Answer : Common synthetic routes include Friedel-Crafts acylation of methoxy-substituted aromatics. Purity is assessed via HPLC (>99% purity) and spectroscopic techniques (e.g., IR, NMR). For example, IR spectra (NIST Database 69) confirm functional groups, while melting point consistency and elemental analysis validate bulk purity . High-purity forms (99.999%) may require recrystallization or column chromatography under inert conditions .

Q. What role does this compound play in UV absorption studies?

- Answer : Its derivatives (e.g., 2,2'-dihydroxy-4,4'-dimethoxybenzophenone) are studied for UV-absorbing properties using UV-Vis spectroscopy. Comparative experiments with analogs (e.g., benzophenone-3) evaluate extinction coefficients and photostability. Computational models (e.g., TD-DFT) predict absorption maxima, validated against experimental λmax values .

Advanced Research Questions

Q. How does this compound act as a photocatalyst in enantioselective radical reactions?

- Answer : In cooperative catalysis, this compound (DMBP) synergizes with Ir(III) photocatalysts under visible light (UVA, 350 nm) to generate radicals. The mechanism involves energy/electron transfer, enabling asymmetric C–C bond formation. Key factors include solvent polarity (e.g., acetonitrile), base additives (e.g., K3PO4), and chiral ligand design. Laser flash photolysis (LFP) confirms triplet-state lifetimes and quenching rates .

Q. What methodologies quantify thermodynamic phase transitions (e.g., sublimation, vaporization) of this compound?

- Answer : Sublimation enthalpy (ΔsubH°) is measured via transpiration below the melting point, while vaporization enthalpy (ΔvapH°) uses vapor pressure data above the melt. For 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, ΔsubH°(298 K) = 139.4 ± 2.4 kJ·mol⁻¹ and ΔvapH° = 117.2 ± 2.9 kJ·mol⁻¹. Consistency is verified via ΔfusH° = ΔsubH° – ΔvapH°, with computational validation (e.g., COSMO-RS) .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound derivatives?

- Answer : Hirshfeld surface analysis quantifies interactions like C–H⋯O (contributing 15–20% to crystal packing) and π–π stacking (distance ~3.6 Å). For 2,2'-dihydroxy-4-methoxy derivatives, intermolecular H-bond networks reduce solubility but enhance thermal stability (TGA data). Neutron diffraction or Raman spectroscopy can probe dynamic interactions .

Q. What strategies resolve contradictions in reaction mechanisms involving this compound as a photosensitizer?

- Answer : Mechanistic studies combine kinetic isotope effects (KIE), radical trapping (e.g., TEMPO), and transient absorption spectroscopy. For example, conflicting proposals about DMBP’s role in decarboxylation (direct H-atom transfer vs. electron transfer) are resolved by comparing deuterated vs. protonated substrates and measuring quantum yields under varied wavelengths .

Methodological Notes

- Data Contradictions : Polymorph stability (triclinic vs. monoclinic) depends on crystallization solvents (e.g., ethanol vs. DMSO) and cooling rates. SCXRD and PXRD are critical for differentiation .

- Advanced Instrumentation : Use synchrotron radiation for high-resolution SCXRD or cryo-EM for amorphous phase analysis.

- Computational Tools : Gaussian (DFT) or CrystalExplorer for interaction energy mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.